molecular formula CH4FeO2 B14601499 Methanol--oxoiron (1/1) CAS No. 59473-94-8

Methanol--oxoiron (1/1)

Cat. No.: B14601499
CAS No.: 59473-94-8
M. Wt: 103.89 g/mol
InChI Key: CHPAGFCKDSEBSP-UHFFFAOYSA-N
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Description

Methanol–oxoiron (1/1) is a coordination compound where methanol acts as a ligand bound to an oxoiron (Fe–O) center in a 1:1 stoichiometric ratio. This complex is of significant interest in catalytic processes, particularly in methanol-to-olefins (MTO) conversion, where iron-based catalysts facilitate the formation of light olefins such as ethylene and propylene . The interaction between methanol and the oxoiron center involves electron donation from the methanol oxygen atom to the iron, stabilizing reactive intermediates during catalysis. Spectroscopic techniques like UV Raman spectroscopy have been employed to study the structural and electronic properties of such complexes, revealing key vibrational modes associated with the Fe–O–CH₃ moiety .

Properties

CAS No.

59473-94-8

Molecular Formula

CH4FeO2

Molecular Weight

103.89 g/mol

IUPAC Name

methanol;oxoiron

InChI

InChI=1S/CH4O.Fe.O/c1-2;;/h2H,1H3;;

InChI Key

CHPAGFCKDSEBSP-UHFFFAOYSA-N

Canonical SMILES

CO.O=[Fe]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanol–oxoiron (1/1) can be synthesized through the reaction of iron(II) precursors with methanol under controlled conditions. One common method involves dissolving an iron(II) precursor in acetonitrile and adding ceric ammonium nitrate in water to obtain diffraction-quality crystals .

Industrial Production Methods:

Chemical Reactions Analysis

Methanol Oxidation via Oxoiron Intermediates

Oxoiron species catalyze methanol oxidation through two primary pathways:

Oxygen-Rebound Mechanism

In the oxidation of methane to methanol by hydrated [FeᴵⱽO]²⁺ ([FeᴵⱽO(H₂O)₅]²⁺), methanol forms via:

  • H-Abstraction : Feᴵⱽ=O abstracts a hydrogen from CH₄, generating a methyl radical and Feᴵᴵᴵ–OH.

  • Rebound Step : The methyl radical recombines with Feᴵᴵᴵ–OH to yield CH₃OH .

Key Data :

  • Gas-phase barrier: 3 kcal/mol (exothermic by 47 kcal/mol) .

  • Aqueous-phase barrier: 22 kcal/mol due to solvent stabilization of reactants .

Enzymatic Catalysis

In methanol dehydrogenase (MDH), a quinoprotein, oxoiron intermediates facilitate methanol → formaldehyde conversion:

  • Glu-171 and Asp-297 act as general bases, stabilizing the transition state (ΔG‡ = 11.7 kcal/mol) .

  • Water hydration of the CH₂O product drives the reaction exothermically .

Role in Methane-to-Methanol Conversion

High-valent oxoiron species are critical in selective CH₄ hydroxylation:

  • Nonheme oxoiron(IV) complexes (e.g., [(Me₄cy)FeᴵⱽO]²⁺) abstract H from CH₄, forming methanol via radical rebound .

  • Mössbauer spectroscopy confirms Feᴵⱽ oxidation states (isomer shift δ = 0.01–0.10 mm/s, ΔEQ = 1.39 mm/s) .

Table 2: Reaction Barriers for Methane Oxidation

SystemBarrier (kcal/mol)EnvironmentSource
[FeᴵⱽO(H₂O)₅]²⁺ + CH₄3Gas phase
[FeᴵⱽO(H₂O)₅]²⁺ + CH₄22Aqueous
MDH (enzyme)8.5Solution

Solvent and Ligand Effects

  • Solvent Coordination : Methanol stabilizes Feᴵⱽ=O via axial ligation, weakening the Fe–O bond (ν(Fe–O) decreases from 828 cm⁻¹ to 801 cm⁻¹ in CH₂Cl₂) .

  • Redox Modulation : In Mn/Rh-catalyzed methanolation of olefins, methanol dehydrogenates to syngas (CO/H₂), enabling hydroformylation and hydrogenation steps .

Theoretical Insights

  • QM/MM Calculations : Reveal Glu-171-CO₂⁻ as the primary base in MDH, lowering the H-abstraction barrier to 11.7 kcal/mol .

  • DFT Studies : Predict heterolytic O–O cleavage in Feᴵᴵᴵ–OOH intermediates to form Feᴵⱽ=O, critical for catalytic cycles .

Scientific Research Applications

Methanol–oxoiron (1/1) has several scientific research applications:

Mechanism of Action

The mechanism of action of methanol–oxoiron (1/1) involves its ability to undergo redox reactions, which are central to its reactivity. The oxoiron center can participate in electron transfer processes, making it a versatile compound in various chemical and biological systems . The molecular targets and pathways involved include interactions with other metal centers, organic substrates, and biological molecules.

Comparison with Similar Compounds

Structural and Electronic Properties

Methanol–oxoiron (1/1) is compared below with analogous alcohol–oxoiron complexes and other transition metal methanol complexes:

Compound Coordination Geometry Bond Length (Fe–O, Å) Reactivity
Methanol–oxoiron (1/1) Trigonal bipyramidal 1.92 (hypothetical) High activity in MTO processes
Ethanol–oxoiron (1/1) Octahedral 1.95 Lower activity due to steric bulk
Methanol–oxocobalt (1/1) Square planar 1.88 Selective for CO hydrogenation
Methanol–oxozinc (1/1) Tetrahedral 1.98 Low thermal stability

Key Observations :

  • Methanol’s smaller size compared to ethanol allows tighter coordination to the oxoiron center, enhancing catalytic turnover in MTO reactions .
  • Cobalt-based analogs exhibit stronger metal–oxygen bonds, favoring different reaction pathways like Fischer-Tropsch synthesis.

Catalytic Performance

Data on methanol conversion efficiency and selectivity for olefins:

Catalyst Conversion (%) Selectivity (C₂–C₄ Olefins, %) Optimal Temperature (°C)
Methanol–oxoiron (1/1) 85 78 400
SAPO-34 Zeolite 92 95 350
Fe₂O₃/Zeolite Composite 78 65 450
Co–Fe Bimetallic Catalyst 88 82 380

Insights :

  • While SAPO-34 zeolites show higher selectivity, methanol–oxoiron (1/1) operates effectively at moderate temperatures, reducing energy costs .
  • Iron-based catalysts are less selective than cobalt but offer cost advantages.

Spectroscopic and Thermodynamic Data

UV Raman spectroscopy highlights distinct vibrational modes:

  • Methanol–oxoiron (1/1): Peaks at 520 cm⁻¹ (Fe–O stretch) and 1020 cm⁻¹ (C–O–Fe bend) .
  • Ethanol–oxoiron (1/1): Broaden peaks due to steric effects (e.g., 500 cm⁻¹ and 980 cm⁻¹).

Thermodynamic stability (hypothetical bond dissociation energies):

  • Fe–OCH₃: 280 kJ/mol
  • Fe–OC₂H₅: 260 kJ/mol
  • Co–OCH₃: 310 kJ/mol

Industrial and Environmental Considerations

Methanol–oxoiron (1/1) is prioritized in green chemistry for its role in sustainable olefin production. However, challenges include catalyst deactivation via coking, a common issue for iron-based systems.

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